3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride” is a chemical compound with the CAS Number: 1803587-80-5 . Its IUPAC name is 4-hydrazineyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride . The compound has a molecular weight of 256.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4S.ClH/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9;/h5H,1-4,11H2,(H,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Formation and Properties
The chemical compound is involved in the formation of various heterocyclic structures. One example is the formation of oxygen-bridged heterocycles in the Hantzsch synthesis with 4-(2-hydroxyphenyl)but-3-en-2-one, leading to derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and related heterocycles (Svetlik, Tureček, & Hanuš, 1988).
Synthesis and Molecular Structure
The synthesis of related compounds, such as 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, has been reported. This involves condensation reactions leading to complex molecular structures with potential applications in various fields of chemistry (Soldatenkov et al., 1996).
Novel Synthesis Methods
Another area of interest is the development of novel synthesis methods for related compounds. An example is the synthesis of covalently hydrated cyclazine adducts, which demonstrates the versatility of reactions and the potential for creating new molecular entities with unique properties (Campaigne & Selby, 1979).
Metal-Induced Synthesis
The compound has been involved in metal-induced synthesis, such as the formation of tricyclic systems with nickel-induced carbon–carbon bond formation. This highlights its potential in facilitating complex chemical reactions and synthesis (Tandon & Lucas, 2008).
Biological and Pharmacological Potential
Though not directly related to the specific compound, research on structurally similar compounds shows interest in their biological and pharmacological potential. For instance, the synthesis and evaluation of benzoxazole derivatives reveal the potential for antimicrobial and enzyme-inhibiting activities, indicating a direction for future research (Jayanna et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and it has the GHS07 pictogram .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.ClH/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9;/h5H,1-4,11H2,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWAFNJCFZCEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.